molecular formula C12H18N6O2S B11654040 Ethyl {[4-(cyanoamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetate

Ethyl {[4-(cyanoamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetate

Cat. No.: B11654040
M. Wt: 310.38 g/mol
InChI Key: JFMIWXKVYAYZST-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE typically involves the reaction of ethyl cyanoacetate with substituted amines under specific conditions. One common method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures, such as 150°C . This method is known for its efficiency and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include guanidine hydrochloride, triethylamine, and various substituted amines. Reaction conditions often involve refluxing in ethanol or other suitable solvents .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and chemical applications .

Scientific Research Applications

ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential in biological studies due to their unique chemical properties.

    Medicine: Some derivatives of this compound have been investigated for their potential therapeutic applications.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-(CYANOAMINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The cyanoamino and diethylamino groups play a crucial role in its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the modulation of specific biochemical pathways, making the compound valuable in medicinal chemistry .

Properties

Molecular Formula

C12H18N6O2S

Molecular Weight

310.38 g/mol

IUPAC Name

ethyl 2-[[4-(cyanoamino)-6-(diethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C12H18N6O2S/c1-4-18(5-2)11-15-10(14-8-13)16-12(17-11)21-7-9(19)20-6-3/h4-7H2,1-3H3,(H,14,15,16,17)

InChI Key

JFMIWXKVYAYZST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC#N)SCC(=O)OCC

Origin of Product

United States

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